molecular formula C17H22BrNO4 B13396924 (4R)-1-Boc-4-(4-Bromobenzyl)-D-proline

(4R)-1-Boc-4-(4-Bromobenzyl)-D-proline

Cat. No.: B13396924
M. Wt: 384.3 g/mol
InChI Key: QZQORNWXNRXMOS-UHFFFAOYSA-N
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Description

(4R)-1-Boc-4-(4-Bromobenzyl)-D-proline is a chemical compound that belongs to the class of proline derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a bromobenzyl substituent on the proline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-Boc-4-(4-Bromobenzyl)-D-proline typically involves the protection of the proline amino group with a Boc group, followed by the introduction of the bromobenzyl substituent. One common method involves the use of N-Boc-L-4-hydroxyproline as a starting material. The hydroxyl group is first protected, and then the bromobenzyl group is introduced through a coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(4R)-1-Boc-4-(4-Bromobenzyl)-D-proline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine-substituted derivative of the compound.

Scientific Research Applications

(4R)-1-Boc-4-(4-Bromobenzyl)-D-proline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving protein-ligand interactions.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (4R)-1-Boc-4-(4-Bromobenzyl)-D-proline is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may play a role in binding to these targets, while the Boc group provides stability and protection to the molecule.

Comparison with Similar Compounds

Similar Compounds

  • (4R)-1-Boc-4-(4-Chlorobenzyl)-D-proline
  • (4R)-1-Boc-4-(4-Methylbenzyl)-D-proline

Uniqueness

(4R)-1-Boc-4-(4-Bromobenzyl)-D-proline is unique due to the presence of the bromobenzyl group, which can participate in specific chemical reactions and interactions that are not possible with other substituents. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)8-11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQORNWXNRXMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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